molecular formula C10H13ClN2O2 B6173269 methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride CAS No. 2460749-99-7

methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride

Cat. No.: B6173269
CAS No.: 2460749-99-7
M. Wt: 228.7
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Description

Methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride is a chemical compound belonging to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyrrolopyridine core with a carboxylate group and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the pyrrolopyridine core. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a base or acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which allow for efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride is studied for its potential biological activities. It may be used as a probe to investigate cellular processes or as a lead compound for drug discovery.

Medicine: This compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Indole derivatives: These compounds share a similar heterocyclic structure and are often used in similar applications.

  • Pyrrolopyridine derivatives: Other derivatives within this class may have similar chemical properties and biological activities.

Uniqueness: Methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride stands out due to its specific structural features, such as the presence of the carboxylate group and the methyl substituent

Properties

CAS No.

2460749-99-7

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.7

Purity

95

Origin of Product

United States

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